molecular formula C18H24N4O7 B10771809 Lys[Z(NO2)]-Pro

Lys[Z(NO2)]-Pro

Cat. No.: B10771809
M. Wt: 408.4 g/mol
InChI Key: XECWFUGQRJPWRP-LOACHALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lys[Z(NO2)]-Pro, where Z represents a benzyl-oxycarbonyl group, is a dipeptide derivative known for its role as a competitive inhibitor of peptide transporters, particularly PEPT1 and PEPT2. These transporters are crucial for the absorption and reabsorption of di- and tripeptides in the human body, playing significant roles in both nutrition and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys[Z(NO2)]-Pro typically involves the protection of the lysine amino group with a benzyl-oxycarbonyl group, followed by the introduction of a nitro group. The protected lysine is then coupled with proline using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Lys[Z(NO2)]-Pro can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Lys[Z(NO2)]-Pro has several applications in scientific research:

Mechanism of Action

Lys[Z(NO2)]-Pro exerts its effects by competitively inhibiting the peptide transporters PEPT1 and PEPT2. These transporters facilitate the uptake of di- and tripeptides across cellular membranes. By binding to the transporters, this compound blocks the transport of natural substrates, thereby modulating the absorption and reabsorption processes in the intestine and kidney .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lys[Z(NO2)]-Pro is unique due to its high affinity and specificity for PEPT1 and PEPT2, making it a valuable tool in both research and potential therapeutic applications. Its structural properties, particularly the benzyl-oxycarbonyl and nitro groups, contribute to its effectiveness as an inhibitor .

Properties

Molecular Formula

C18H24N4O7

Molecular Weight

408.4 g/mol

IUPAC Name

(2S)-1-[2-amino-6-[(4-nitrophenoxy)carbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H24N4O7/c19-14(16(23)21-11-3-5-15(21)17(24)25)4-1-2-10-20-18(26)29-13-8-6-12(7-9-13)22(27)28/h6-9,14-15H,1-5,10-11,19H2,(H,20,26)(H,24,25)/t14?,15-/m0/s1

InChI Key

XECWFUGQRJPWRP-LOACHALJSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C(CCCCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)O

Origin of Product

United States

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